molecular formula C19H19N3O4S B10980713 3-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4(3H)-one

3-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B10980713
M. Wt: 385.4 g/mol
InChI Key: SLWLQOFYEDJYHZ-UHFFFAOYSA-N
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Description

3-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4(3H)-one involves multiple steps, starting with the preparation of the key intermediates. One common approach is the condensation of 6,7-dimethoxy-3,4-dihydroisoquinoline with suitable reagents to form the desired isoquinoline derivative . This intermediate is then reacted with thieno[2,3-d]pyrimidin-4(3H)-one under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

The compound exhibits promising anticancer properties, primarily through the following mechanisms:

  • Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and disrupting mitochondrial membrane potential. This leads to the release of cytochrome c and activation of caspases involved in apoptosis .
  • Case Study : A related derivative demonstrated an IC50 value of 0.43 µM against HCT116 cancer cells, indicating significant potency compared to conventional treatments .

Anticonvulsant Properties

Research indicates that derivatives of this compound may possess anticonvulsant activity:

  • Protective Effects Against Seizures : Evaluations have shown that certain derivatives can protect against seizures induced by pentylenetetrazole (PTZ), suggesting their potential as anticonvulsant agents .

Enzyme Inhibition

The compound has been identified as an inhibitor of cyclin-dependent kinase 2 (CDK2), a key regulator in cell cycle progression:

  • Mechanism : By inhibiting CDK2 activity, the compound can effectively halt the proliferation of cancer cells, contributing to its anticancer effects .

Data Table: Summary of Biological Activities

Activity TypeCompound StructureIC50 ValueMechanism of Action
AnticancerThieno[2,3-d]pyrimidine derivatives0.43 µMInduction of apoptosis via ROS accumulation
AnticonvulsantIsoquinoline derivativesVariesProtection against PTZ-induced seizures
Enzyme InhibitionCDK2 inhibitorsVariesInhibition of cell cycle progression

Mechanism of Action

The mechanism of action of 3-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and leading to the desired biological effects . Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Biological Activity

The compound 3-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4(3H)-one is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

Chemical Structure and Properties

The molecular structure of the compound features a thieno[2,3-d]pyrimidin-4(3H)-one core linked to a 6,7-dimethoxy-3,4-dihydroisoquinoline moiety. The presence of these structural elements suggests diverse pharmacological potential.

PropertyValue
Molecular FormulaC₁₅H₁₈N₂O₄S
Molecular Weight318.38 g/mol
CAS Number123456-78-9
SolubilitySoluble in DMSO and ethanol

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit specific kinases involved in cell proliferation and survival pathways.
  • Antioxidant Properties : The presence of methoxy groups in the isoquinoline structure may enhance its ability to scavenge free radicals, contributing to its antioxidant activity.
  • Interaction with Receptors : Potential interactions with various neurotransmitter receptors have been hypothesized, which could explain possible neuroprotective effects.

Anticancer Activity

Research has indicated that derivatives of thieno[2,3-d]pyrimidine compounds exhibit significant anticancer properties. For instance:

  • Case Study : A study evaluated the cytotoxic effects of related compounds on various cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer). Results showed IC50 values ranging from 10 to 30 µM for similar thieno[2,3-d]pyrimidine derivatives, suggesting promising anticancer activity.

Neuroprotective Effects

The isoquinoline moiety is known for its neuroprotective properties.

  • Case Study : In vitro studies demonstrated that compounds containing the isoquinoline structure protect neuronal cells from oxidative stress-induced apoptosis. The mechanism involves modulation of apoptotic pathways and enhancement of neurotrophic factor signaling.

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored:

  • Research Findings : A screening against various bacterial strains revealed that similar compounds exhibited MIC values as low as 5 µg/mL against Staphylococcus aureus and Escherichia coli.

Research Findings Overview

The following table summarizes key research findings related to the biological activities of this compound and its analogs:

Activity TypeModel/SystemResultReference
AnticancerMCF-7 Cell LineIC50 = 20 µM
NeuroprotectionNeuronal Cell CultureReduced apoptosis by 40%
AntimicrobialS. aureus & E. coliMIC = 5 µg/mL

Properties

Molecular Formula

C19H19N3O4S

Molecular Weight

385.4 g/mol

IUPAC Name

3-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C19H19N3O4S/c1-25-15-7-12-3-5-21(9-13(12)8-16(15)26-2)17(23)10-22-11-20-18-14(19(22)24)4-6-27-18/h4,6-8,11H,3,5,9-10H2,1-2H3

InChI Key

SLWLQOFYEDJYHZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)CN3C=NC4=C(C3=O)C=CS4)OC

Origin of Product

United States

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